![molecular formula C22H20N8O B132036 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 151327-03-6](/img/structure/B132036.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has shown potential in the field of scientific research, particularly in the area of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of cGAS, which is an enzyme involved in the innate immune response. This inhibition leads to a decrease in the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Biochemische Und Physiologische Effekte
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to have inhibitory effects on cGAS, which is involved in the innate immune response. This inhibition leads to a decrease in the production of cGAMP, which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential as an inhibitor of cGAS, which is involved in the innate immune response. This inhibition can be useful in studying the immune response and its regulation. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells. Another direction is to study its effects on the immune response in vivo, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
Synthesemethoden
The synthesis of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the condensation of 2-(2H-tetrazol-5-yl)aniline with 4-(chloromethyl)benzophenone, followed by the reaction with propylamine and 2-amino-4,6-dimethylpyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential use in the field of biochemistry and physiology. It has shown to have inhibitory effects on the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. This compound has also been investigated for its potential as an anti-cancer agent, as it has shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
151327-03-6 |
|---|---|
Produktname |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Molekularformel |
C22H20N8O |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-22(25-19)23-13-24-30)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25)(H,26,27,28,29) |
InChI-Schlüssel |
AEKCVZKCCLHOMW-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Kanonische SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Synonyme |
s-triazolo(1,5-a)pyrimidin-7-ol, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)-methyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



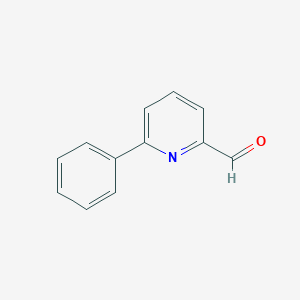
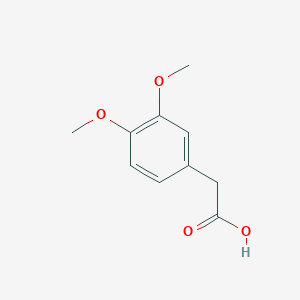
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
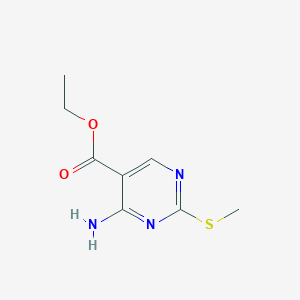
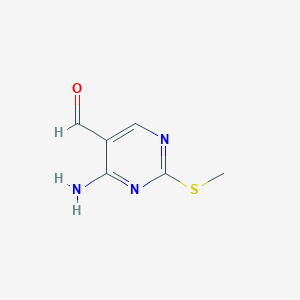
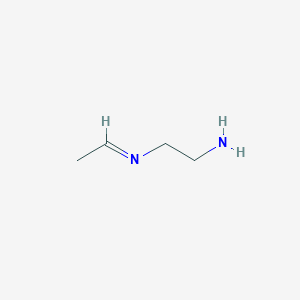
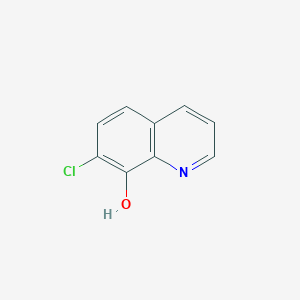
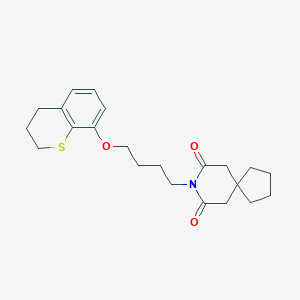
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
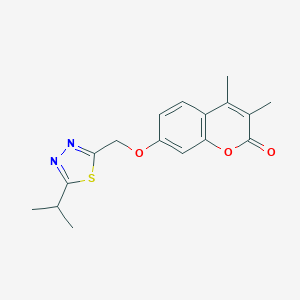
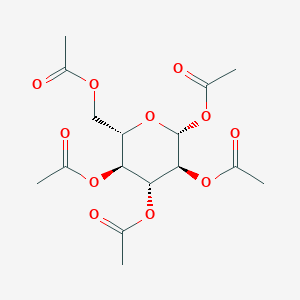
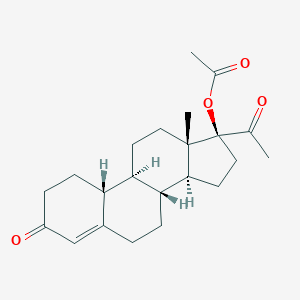
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)